molecular formula C23H17FO6S B15108474 (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B15108474
M. Wt: 440.4 g/mol
InChI Key: NKQRCPWAUJRMMD-XKZIYDEJSA-N
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Description

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core, a benzylidene group, and a fluorobenzenesulfonate moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran derivative and 4-ethoxybenzaldehyde under basic or acidic conditions.

    Attachment of the Fluorobenzenesulfonate Group: This can be done through a sulfonation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

    Substitution: The fluorobenzenesulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a benzyl-substituted benzofuran.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzofuran compounds are often explored for their potential as drugs. This compound could be investigated for its efficacy in treating various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
  • (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Uniqueness

Compared to similar compounds, (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate may have unique properties due to the presence of the ethoxy group. This could influence its chemical reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C23H17FO6S

Molecular Weight

440.4 g/mol

IUPAC Name

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C23H17FO6S/c1-2-28-17-7-3-15(4-8-17)13-22-23(25)20-12-9-18(14-21(20)29-22)30-31(26,27)19-10-5-16(24)6-11-19/h3-14H,2H2,1H3/b22-13-

InChI Key

NKQRCPWAUJRMMD-XKZIYDEJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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